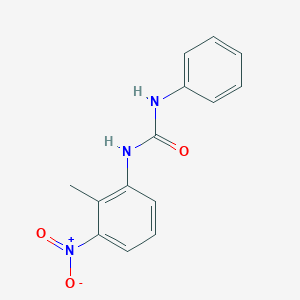

1-(2-Methyl-3-nitrophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

1-(2-methyl-3-nitrophenyl)-3-phenylurea |

InChI |

InChI=1S/C14H13N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,16,18) |

InChI Key |

LLUMMGGWVZOTLX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 1 2 Methyl 3 Nitrophenyl 3 Phenylurea and Analogues

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-(2-Methyl-3-nitrophenyl)-3-phenylurea, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by revealing the chemical environment, connectivity, and number of distinct protons and carbon atoms. d-nb.info

In the ¹H NMR spectrum, distinct signals are expected for the protons of the urea (B33335) linkage (-NH), the aromatic rings, and the methyl group. The two NH protons of the urea moiety typically appear as separate singlets in the downfield region (δ 8.8–9.4 ppm), with their exact chemical shift influenced by solvent and hydrogen bonding interactions. nih.gov The aromatic protons on the phenyl and the 2-methyl-3-nitrophenyl rings would resonate in the range of δ 7.0–8.5 ppm. nih.govrjlbpcs.com The methyl group protons are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the urea group is characteristically found far downfield, often in the range of δ 150-160 ppm. Aromatic carbons resonate between δ 115 and 150 ppm, with the carbons attached to the electron-withdrawing nitro group and the urea nitrogen atoms shifted further downfield. nih.govmdpi.com The methyl carbon signal would appear at the high-field end of the spectrum, typically around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical shifts for analogous phenylurea derivatives.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O (Urea) | - | 152 - 155 |

| NH (Urea) | 8.8 - 9.4 | - |

| Aromatic C-H | 7.0 - 8.5 | 115 - 140 |

| Aromatic C (quaternary) | - | 120 - 150 |

| CH₃ | 2.3 - 2.5 | 15 - 25 |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. thermofisher.comlabmanager.com These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure.

For this compound, the FT-IR and Raman spectra are dominated by vibrations of the urea linkage, the nitro group, and the substituted phenyl rings. A key feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration (Amide I band) of the urea group, typically observed in the 1600–1750 cm⁻¹ region. researchgate.net The N-H stretching vibrations appear as sharp bands in the 3200–3400 cm⁻¹ range. The position of these bands can be indicative of hydrogen bonding; strong intermolecular N-H···O hydrogen bonds often cause a red shift (shift to lower wavenumber) of the N-H stretching frequency. nih.gov

Other significant vibrational modes include:

N-H Bending: The scissoring motion of the NH groups (Amide II band) is typically found around 1550-1650 cm⁻¹. researchgate.net

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong absorptions, typically around 1500–1560 cm⁻¹ and 1300–1370 cm⁻¹, respectively. nih.gov

Aromatic Vibrations: C=C stretching vibrations within the aromatic rings appear in the 1400–1600 cm⁻¹ region. C-H stretching modes are observed above 3000 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the urea moiety are typically found in the 1200-1400 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | FT-IR, Raman | 3200 - 3400 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| C=O Stretch (Amide I) | FT-IR | 1600 - 1750 |

| N-H Bend (Amide II) | FT-IR | 1550 - 1650 |

| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 |

| NO₂ Asymmetric Stretch | FT-IR | 1500 - 1560 |

| NO₂ Symmetric Stretch | FT-IR | 1300 - 1370 |

| C-N Stretch | FT-IR, Raman | 1200 - 1400 |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic systems and heteroatoms. The presence of the phenyl, nitrophenyl, and urea functionalities creates a conjugated system. The electronic transitions for related nitrophenyl compounds are typically observed in the 250-400 nm range. rjlbpcs.comnih.gov The π → π* transitions of the aromatic rings are expected to produce strong absorption bands, while the n → π* transitions, associated with the non-bonding electrons of the oxygen and nitrogen atoms in the urea and nitro groups, would likely appear as weaker bands at longer wavelengths.

X-ray Crystallographic Analysis of Urea Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of phenylurea derivatives reveals key information about their molecular conformation and the supramolecular structures formed through intermolecular interactions.

The solid-state structure of N,N'-disubstituted ureas is heavily influenced by the conformational preferences of the urea bridge and the formation of extensive hydrogen bonding networks. nih.gov Phenylurea derivatives generally adopt a planar or near-planar trans-trans conformation about the C-N bonds of the urea moiety, as this arrangement minimizes steric hindrance. iucr.orgresearchgate.net

A critical structural feature is the dihedral angle between the plane of the central urea unit and the planes of the attached phenyl rings. In 1-(2-aminophenyl)-3-phenylurea, for example, the phenyl ring forms a dihedral angle of 47.0° with the urea plane, while the aminophenyl ring is nearly perpendicular, with a dihedral angle of 84.43°. researchgate.netnih.gov Similar torsional angles are expected for this compound, influenced by the steric bulk of the ortho-methyl group.

The most dominant intermolecular interaction in the crystal packing of phenylureas is the N-H···O=C hydrogen bond. nih.gov These bonds are highly directional and lead to the formation of robust supramolecular synthons. Typically, molecules link into one-dimensional ribbons or chains where each molecule donates and accepts hydrogen bonds. iucr.org These chains can then further assemble into two-dimensional sheets or three-dimensional networks through weaker interactions, such as C-H···π or π···π stacking. rsc.orgkpi.ua

While standard X-ray crystallography provides atomic positions, more advanced refinement techniques can be used to map the electron density distribution within the crystal, offering deep insights into chemical bonding and intermolecular interactions. researchgate.netrsc.org These methods move beyond the simple independent atom model (IAM), which treats atoms as spherical, and account for the aspherical nature of electron density due to chemical bonding.

Multipole Refinement: Based on the Hansen-Coppens formalism, this method models the aspherical atomic electron density using a series of multipolar functions. nih.govsemanticscholar.org It allows for the detailed characterization of features like lone pairs and bonding electrons, and the derivation of electrostatic properties from the experimental data.

Hirshfeld-atom Refinement (HAR): HAR is a powerful technique that utilizes aspherical atomic scattering factors derived from ab initio quantum mechanical calculations of a molecule or a molecular cluster. nih.gov The calculated electron density is partitioned into atomic contributions using the Hirshfeld stockholder scheme. iucr.org This method has been shown to provide highly accurate positions and anisotropic displacement parameters (ADPs) for hydrogen atoms, which are often poorly defined in standard X-ray refinements, yielding results that are comparable to those from neutron diffraction studies. acs.orgresearchgate.net

X-ray Wavefunction Refinement (XWR): This technique refines a molecular wavefunction directly against the experimental X-ray diffraction data. It combines the strengths of quantum chemistry and crystallography to yield a physically meaningful model of the electron density.

Comparative studies on urea derivatives such as N-phenylurea and N,N'-diphenylurea have shown that HAR and XWR can provide results superior to the multipole model. researchgate.net These methods yield more accurate descriptions of bond critical points, atomic charges, and electrostatic potentials, providing a more complete and quantitative picture of the bonding and intermolecular forces that govern the crystal structure. crystalsolutions.eu

Computational Chemistry Investigations of 1 2 Methyl 3 Nitrophenyl 3 Phenylurea and Urea Analogues

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and the Hartree-Fock (HF) method, are fundamental to understanding the intrinsic properties of urea (B33335) derivatives. nih.govnih.govwikipedia.org These ab initio and DFT methods are used to solve the time-independent Schrödinger equation for a molecule, providing information about its electronic structure and energy. wikipedia.org The HF method approximates the many-electron wavefunction as a single Slater determinant, while DFT focuses on the electron density to calculate molecular properties. nih.govwikipedia.org Hybrid functionals, such as B3LYP, which combine aspects of both HF and DFT, have proven particularly successful in accurately predicting the properties of urea and its derivatives. nih.gov

Electronic Structure and Reactivity Predictions

DFT calculations are widely employed to explore the molecular structure and chemical bonding properties of phenylurea compounds. shd-pub.org.rsresearchgate.net These studies reveal insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key parameters derived from these calculations include Mulliken atomic charges, frontier molecular orbitals (HOMO and LUMO), and bond energies. researchgate.net

For instance, in studies of phenylurea herbicides, DFT has been used to analyze the ionic character of the carbon-nitrogen bond between the urea moiety and the benzene (B151609) ring. researchgate.netshd-pub.org.rs The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical stability of a molecule; a smaller energy gap suggests higher reactivity. kenkyugroup.org Analysis of Fukui functions can further pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. kenkyugroup.org

Table 1: Representative Electronic Properties of Phenylurea Analogues from DFT Calculations This table presents typical values for phenylurea derivatives as found in computational studies. Actual values for 1-(2-Methyl-3-nitrophenyl)-3-phenylurea would require specific calculation.

| Parameter | Typical Value Range | Significance | Source |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.70 - 4.95 eV | Indicates chemical reactivity and stability. | kenkyugroup.org |

| Bond Decomposition Energy (C-N) | -1180 to -1225 kJ/mol | Describes the strength of the bond between the urea and phenyl groups. | researchgate.net |

| Dipole Moment | 4.0 - 8.0 D | Measures the overall polarity of the molecule. | N/A |

| Mulliken Atomic Charge (Urea Oxygen) | -0.6 to -0.7 e | Indicates the partial charge on the oxygen atom, a key site for H-bonding. | researchgate.netshd-pub.org.rs |

Conformational Analysis and Energy Barriers

The biological function and physical properties of urea derivatives are intrinsically linked to their three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the potential energy surface (PES) of these molecules to identify stable conformers and the energy barriers that separate them. acs.orgacs.org

For N,N'-diaryl ureas, a key feature is the rotation around the C-N bonds connecting the urea bridge to the phenyl rings. acs.orgresearchgate.net Studies on phenylurea and its alkyl-substituted analogues using methods like B3LYP and MP2 have identified various isomers and conformers. acs.orgacs.org Phenylurea can exist as cis and trans isomers, with the lowest energy form typically being a trans isomer. acs.orgacs.org The geometry around these bonds can be further described as syn or anti, referring to the relative orientation of the substituents. acs.org

The energy barriers for rotation around the C(sp²)–N bond in phenylureas are generally in the range of 8.6–9.4 kcal/mol. acs.orgacs.orgresearchgate.net The barrier to rotation for the phenyl group itself is considerably lower, predicted to be around 2.4 kcal/mol at the MP2 level of theory. acs.orgacs.org These rotational barriers are crucial for understanding the dynamic behavior of the molecule in different environments.

Table 2: Calculated Rotational Energy Barriers in Urea Analogues Data from computational studies on phenylurea and related derivatives.

| Rotational Bond | Method | Calculated Barrier (kcal/mol) | Source |

|---|---|---|---|

| C(sp²)-N (Phenylurea) | B3LYP/DZVP2 | 9.4 | acs.org |

| C(sp²)-N (Phenylurea) | MP2/aug-cc-pVDZ | 8.6 | acs.org |

| N-C(aryl) (Phenylurea) | MP2/aug-cc-pVDZ | 2.4 | acs.orgacs.org |

| C(sp²)-N (Methylurea) | MP2/aug-cc-pVDZ | 8.8 | acs.org |

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of how these molecules behave over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes, intermolecular interactions, and the behavior of molecules in different phases. nih.govnih.govrsc.org

Dynamics of Urea Molecules in Various Phases

MD simulations have been extensively used to study the behavior of urea in aqueous solutions. These simulations show that urea molecules can influence the structure of water and tend to accumulate near hydrophobic surfaces. nih.govrsc.org This behavior is central to urea's role as a protein denaturant, as it can displace water molecules from around nonpolar parts of a protein. nih.gov

Simulations of urea nucleation from supersaturated aqueous solutions have provided a molecular-level description of this phase transition. nih.govresearchgate.net These studies suggest that nucleation often follows a two-step mechanism, where dense, disordered clusters of urea molecules form first, followed by the emergence of ordered, crystal-like structures within these clusters. nih.gov The dynamics of this process are influenced by factors such as temperature and concentration. nih.gov

Intermolecular Interactions and Aggregation Behavior

The urea functional group is an excellent hydrogen bond donor and acceptor, featuring two N-H groups and a carbonyl C=O group. nih.govaps.org These sites are fundamental to the intermolecular interactions that govern the aggregation of urea derivatives. MD simulations and quantum chemistry calculations both highlight the importance of N-H···O hydrogen bonds in the formation of urea dimers and larger aggregates in both solution and the solid state. nih.govaps.orgumt.edu.my

In the crystalline state, urea molecules form an extensive network of hydrogen bonds. aps.orgcrystalsolutions.eu MD simulations can probe the stability and dynamics of these networks. nih.gov In solution, the aggregation process is a competition between urea-urea hydrogen bonds and urea-water hydrogen bonds. nih.gov Simulations show that urea molecules can form transient clusters and that direct binding to other molecules often occurs through hydrogen bonds involving the amide NH and CO groups. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. youtube.com These models are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.govnih.gov

For urea derivatives, QSAR models have been developed to understand their activity as inhibitors of various biological targets, such as the B-RAF kinase. nih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.govkfupm.edu.sa

Commonly used descriptors in SAR models for phenylurea derivatives include:

Lipophilicity (e.g., LogP): This describes the compound's solubility in fatty or non-polar environments, which is often a key driver of activity. nih.gov

Electronic Descriptors: Properties like HOMO/LUMO energies and atomic charges, often calculated with DFT, can describe the molecule's ability to engage in electronic interactions with a target. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and degree of branching of the molecule, which are critical for fitting into a receptor's binding site. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go a step further by analyzing the steric and electrostatic fields surrounding the aligned molecules. mdpi.commdpi.com For diaryl urea inhibitors, SAR studies have highlighted the importance of specific substitution patterns on the phenyl rings and the nature of the urea linker for achieving high potency. nih.govmdpi.com For example, studies have shown that electron-withdrawing groups can be favored at certain positions, and the flexibility of the molecule plays a crucial role in its inhibitory activity. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fenuron |

| Monuron |

| Diuron |

| Chlorotoluron |

| Methylurea |

| Ethylurea |

| Isopropylurea |

| tert-Butylurea |

Computational Support for Spectroscopic Data Interpretation

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for the interpretation of experimental spectroscopic data. These methods provide a molecular-level understanding of the relationship between a compound's structure and its spectroscopic signature. For complex molecules such as this compound and its analogues, computational modeling is crucial for the accurate assignment of vibrational and electronic spectra.

The vibrational modes of a molecule, which are observed in its Infrared (IR) and Raman spectra, are highly sensitive to its geometry and bonding environment. DFT calculations can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy. By comparing the computed vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved.

For instance, in studies of related benzamide (B126) and nitrophenyl compounds, DFT calculations have been successfully employed to assign the characteristic vibrational modes. researchgate.netresearchgate.net The stretching vibrations of key functional groups such as N-H, C=O, and NO2, as well as the complex fingerprint region, can be reliably identified. For this compound, computational analysis would be expected to distinguish between the vibrational frequencies of the two different phenyl rings and to elucidate the effects of the methyl and nitro substituents on the urea backbone.

A hypothetical comparison between experimental and DFT-calculated vibrational frequencies for a similar, structurally related nitrophenylurea derivative is presented in Table 1. This illustrates the typical level of agreement that can be achieved and how computational data supports experimental assignments.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Representative Nitrophenylurea Compound This table is a hypothetical representation based on typical data for analogous compounds and does not represent actual experimental data for this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3450 | N-H stretching |

| ν(C=O) | 1685 | 1710 | Urea C=O stretching (Amide I) |

| δ(N-H) + ν(C-N) | 1550 | 1565 | N-H bending and C-N stretching (Amide II) |

| νas(NO₂) | 1530 | 1545 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1345 | 1355 | Symmetric NO₂ stretching |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as those obtained by UV-Vis spectroscopy. researchgate.netbiochempress.commdpi.com By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. This information is invaluable for understanding the electronic structure of a molecule and interpreting its UV-Vis spectrum.

For this compound, TD-DFT calculations could identify the electronic transitions responsible for its absorption bands. These transitions would likely involve the π-systems of the phenyl rings and the non-bonding electrons of the urea and nitro groups. The effect of the substituents on the absorption spectrum can also be systematically investigated. For example, the nitro group is a strong chromophore and would be expected to significantly influence the electronic spectrum.

Table 2 presents a hypothetical set of TD-DFT calculated electronic transitions for a substituted phenylurea, illustrating the type of data that can be obtained.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions and Absorption Maxima (λmax) for a Representative Phenylurea Derivative This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 280 | 0.12 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 250 | 0.68 | HOMO → LUMO+1 (π → π*) |

Atmospheric Chemistry Modeling of Urea Derivatives

The atmospheric fate of urea-based compounds, including herbicides and other industrial chemicals, is of significant environmental interest. Computational modeling plays a crucial role in predicting the atmospheric degradation pathways and lifetimes of these molecules. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while the nitrate (B79036) radical (NO3•) can be important at night.

Computational studies on the gas-phase reactions of phenylurea herbicides with •OH radicals have shown that the reaction can proceed via two main pathways: H-atom abstraction from the N-H or C-H bonds, and •OH addition to the aromatic ring. researchgate.netnih.gov DFT calculations can be used to determine the activation barriers and reaction rate constants for these different pathways. For this compound, H-atom abstraction from the urea N-H groups and from the methyl group, as well as •OH addition to both phenyl rings, would be competing initial reaction steps. The presence of the deactivating nitro group would likely influence the preferred site of •OH addition on the substituted ring.

In polluted environments, especially at night, reactions with the nitrate radical can be a significant atmospheric sink for organic compounds. nih.gov Similar to •OH radicals, NO3• can react via H-atom abstraction or addition to the aromatic ring. Theoretical calculations for related aromatic compounds have helped to elucidate the mechanisms and kinetics of these reactions. researchgate.net For this compound, computational modeling would be essential to predict its reactivity towards NO3• and to assess the relative importance of this degradation pathway compared to reaction with •OH.

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, can also be an important atmospheric removal process for some compounds. The photolysis quantum yield, which is the fraction of absorbed photons that lead to a chemical reaction, can be estimated using computational methods. nih.gov For phenylurea herbicides, photolysis can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. nih.gov TD-DFT calculations can predict the UV-Vis absorption spectrum of this compound, which is a prerequisite for assessing its potential for direct photolysis in the atmosphere.

A summary of typical atmospheric degradation pathways for phenylurea derivatives is presented in Table 3.

Table 3: Primary Atmospheric Degradation Pathways for Phenylurea Derivatives

| Process | Reactant | Primary Reaction Mechanism | Key Products |

|---|---|---|---|

| Daytime Oxidation | •OH | H-abstraction, Aromatic addition | Hydroxylated derivatives, N-dealkylated products |

| Nighttime Oxidation | NO₃• | H-abstraction, Aromatic addition | Nitrated derivatives |

| Photolysis | hν (Sunlight) | Photodissociation, Rearrangement | Anilines, Isocyanates, Phenols |

Organocatalytic Applications of Urea and Thiourea Derivatives

Hydrogen-Bonding Organocatalysis Principles

Urea (B33335) and thiourea (B124793) derivatives function as powerful organocatalysts primarily through their ability to form hydrogen bonds with substrate molecules. This non-covalent interaction activates the substrate, rendering it more susceptible to nucleophilic attack. The two N-H protons of the urea or thiourea moiety can interact with Lewis basic sites on the substrate, such as the oxygen atom of a carbonyl group or a nitro group.

This hydrogen-bonding interaction effectively lowers the energy of the transition state of the reaction, thereby accelerating the reaction rate. The strength of this interaction is crucial for the catalytic activity. Electron-withdrawing groups on the aryl rings of the urea or thiourea catalyst, such as nitro groups, enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and, consequently, more active catalysts. acs.org

Thioureas are generally more acidic and are considered stronger hydrogen-bond donors than their urea counterparts. nih.gov This difference in acidity and hydrogen-bonding strength can influence their efficacy in various catalytic transformations. The predictable nature of these hydrogen-bonding interactions has allowed for the rational design of catalysts for specific applications.

Enantioselective Transformations Mediated by Chiral Urea Catalysts

A significant advancement in organocatalysis has been the development of chiral urea and thiourea derivatives for enantioselective transformations. By incorporating a chiral scaffold into the catalyst structure, it is possible to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product over the other.

These chiral catalysts have proven to be highly effective in a variety of asymmetric reactions, affording products with high levels of enantioselectivity. The stereochemical outcome of these reactions is dictated by the specific geometry of the catalyst-substrate complex, which is stabilized by hydrogen bonds.

The design of these catalysts often involves attaching the urea or thiourea moiety to a well-defined chiral backbone. The strategic placement of bulky substituents and functional groups on this backbone is critical for achieving high levels of stereocontrol. The presence of electron-withdrawing groups, such as nitro moieties, on the aromatic rings of the catalyst can further enhance its performance by increasing its acidity and hydrogen-bonding ability. acs.org

Scope of Urea-Based Organocatalytic Reactions

Urea and thiourea-based organocatalysts have been successfully applied to a broad spectrum of organic reactions, including Michael additions, Mannich reactions, and Claisen rearrangements.

Michael Addition: The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral thiourea catalysts have been shown to be highly effective in promoting the addition of various nucleophiles, such as dicarbonyl compounds, to nitroalkenes, yielding products with high enantioselectivity. mdpi.comacs.org The catalyst activates the nitroalkene towards nucleophilic attack through hydrogen bonding with the nitro group.

| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R,R)-DPEN-based thiourea | Cyclohexanone | trans-β-Nitrostyrene | 95 | 98 (syn) |

| (R,R)-DPEN-based thiourea | Cyclopentanone | trans-β-Nitrostyrene | 92 | 96 (syn) |

| Chiral Ni(II)-diamine complex | Dimethyl malonate | trans-β-Nitrostyrene | 94 | 95 |

| Chiral Ni(II)-diamine complex | Diethyl malonate | trans-β-Nitrostyrene | 96 | 93 |

Mannich Reaction: The enantioselective Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Chiral urea and thiourea derivatives have been successfully employed as catalysts in the addition of silyl ketene acetals to N-Boc-aldimines, affording β-amino esters in high yields and enantioselectivities. acs.orgnih.govacs.org The catalyst activates the imine substrate through hydrogen bonding.

| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral thiourea 1c | Silyl ketene acetal of ethyl acetate (B1210297) | N-Boc-benzaldimine | 98 | 96 |

| Chiral thiourea 1c | Silyl ketene acetal of ethyl acetate | N-Boc-(4-chlorobenzaldimine) | 99 | 97 |

| Chiral thiourea 1c | Silyl ketene acetal of ethyl acetate | N-Boc-(2-naphthaldimine) | 99 | 98 |

Biological Activity and Mechanistic Studies of 1 2 Methyl 3 Nitrophenyl 3 Phenylurea Analogs in Vitro Focus

Structure-Activity Relationship (SAR) in Nitroaryl Phenylureas

The biological activity of nitroaryl phenylurea derivatives is significantly influenced by their chemical structure, particularly the nature and position of substituents on the aromatic rings. tandfonline.comnih.govnih.gov The core structure, consisting of two aryl rings connected by a urea (B33335) or thiourea (B124793) linker, provides a scaffold for a variety of interactions with biological targets. nih.gov

The nitro group (NO2) is a key feature, acting as a potent electron-withdrawing moiety that can alter the polarity and electronic properties of the molecule. nih.govresearchgate.net This electronic effect can facilitate interactions with nucleophilic sites within protein structures, such as enzymes, often leading to their inhibition. nih.gov The position of the nitro group is critical; for instance, some studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that the placement of substituents impacts anticancer activity. researchgate.net

Structure-activity relationship (SAR) analyses have revealed several key trends:

Urea/Thiourea Linker: The urea function is a common motif in kinase inhibitors as it can form crucial hydrogen bonds with amino acids in the catalytic cleft of enzymes. researchgate.net Replacing the oxygen atom of the urea with sulfur to form a thiourea can modulate activity, with some thiourea derivatives showing enhanced inhibitory potential against certain targets like EGFR and HER-2 kinases. nih.gov

Substituents on the Phenyl Rings: The type and position of substituents on the phenyl rings play a critical role in determining potency and selectivity. nih.govitmedicalteam.pl For example, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas, a bromoacetyl group at the N'-end conferred potent activity against a range of human tumor cell lines. nih.gov In other series, 4-substituted derivatives were found to be more active than 2-substituted ones, a difference attributed to steric hindrance and the "ortho effect" in the latter. itmedicalteam.pl The addition of moieties like 4-methoxybenzyl and 3,4-dichlorophenyl has been shown to produce some of the most active compounds in certain antiproliferative assays. tandfonline.com

Molecular Geometry and Electrostatics: The three-dimensional conformation, pharmacophore features, and electron distribution of the substituents are directly related to binding activity. nih.govresearchgate.net Computational studies have confirmed that the geometrical and electrostatic properties on the van der Waals surface of the substituents are crucial for molecular recognition processes, such as antibody binding. nih.gov

Summary of Structure-Activity Relationship (SAR) Findings for Phenylurea Analogs

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Nitro Group (NO2) | Strong electron-withdrawing properties. | Enhances interaction with nucleophilic sites in proteins, affecting polarity and pharmacokinetics. | nih.govresearchgate.net |

| Urea Linker (-NH-CO-NH-) | Acts as a hydrogen bond donor/acceptor. | Crucial for binding to the catalytic cleft of kinases. | researchgate.net |

| Thiourea Linker (-NH-CS-NH-) | Substitution of oxygen with sulfur. | Can increase inhibitory activity against specific kinases (e.g., EGFR, HER-2). | nih.gov |

| Ring Substitution Position | Para (4)-substituted derivatives are often more active than ortho (2)-substituted ones. | Avoids steric hindrance and ortho effects, leading to better target engagement. | itmedicalteam.pl |

| Specific Substituents | Groups like 4-methoxybenzyl, 3,4-dichlorophenyl, and N'-bromoacetyl. | Confer high antiproliferative potency. | tandfonline.comnih.gov |

Enzymatic Interactions and Inhibition Mechanisms

Phenylurea derivatives have been identified as a class of non-peptidic protease inhibitors. nih.gov Proteases are enzymes essential for the life cycle of many pathogens and are involved in numerous physiological processes, making them attractive drug targets. nih.gov Phenylurea compounds can interfere with these processes by inhibiting specific proteases.

One notable example is the inhibition of SUMO-sentrin specific protease (SENP)1. nih.gov A 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative was developed as a selective, non-peptidic SENP1 inhibitor. nih.gov This compound was shown to suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) and inhibit SENP1 protease activity in a concentration-dependent manner in HeLa cells, without affecting other proteases. nih.gov The direct interaction between the phenylurea compound and the SENP1 protein was confirmed through pull-down experiments. nih.gov

The urea moiety is a prevalent feature in many kinase inhibitors, valued for its ability to form hydrogen bonds within the ATP-binding pocket of these enzymes. tandfonline.comresearchgate.net Consequently, aryl-substituted ureas have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs), Raf kinases, and cyclin-dependent kinases (CDKs). tandfonline.comresearchgate.net

A series of nitroaryl urea derivatives demonstrated antiproliferative properties linked to kinase inhibition. tandfonline.com One compound from this series was identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC₅₀ value of 14.3 µM. tandfonline.com CDKs are key regulators of the cell cycle, and their inhibition is a well-documented strategy for inducing an antiproliferative effect. tandfonline.comnih.gov The similarity of these nitroaryl ureas to other known CDK inhibitors prompted the investigation into this specific mechanism. tandfonline.com Phenylurea derivatives have also been explored as selective inhibitors of other kinase families, such as the class III receptor tyrosine kinase subfamily, further highlighting the versatility of this chemical scaffold in targeting kinases. nih.govnih.gov

Kinase Inhibition by Phenylurea Analogs

| Compound Class | Target Kinase | Inhibitory Concentration (IC₅₀) | Significance | Reference |

|---|---|---|---|---|

| Nitroaryl Urea Derivative | CDK2 | 14.3 µM | Links antiproliferative effects to cell cycle control. | tandfonline.com |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (Comp. 7b) | EGFR | 0.08 µM | Potent inhibition of a key receptor tyrosine kinase. | nih.gov |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (Comp. 7b) | HER-2 | 0.35 µM | Inhibition of another important receptor tyrosine kinase in cancer. | nih.gov |

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of bioactive lipids called N-acyl-ethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382). mdpi.comescholarship.org Inhibition of FAAH leads to an increase in the levels of these endogenous molecules, which can produce analgesic, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov

Phenylurea analogs are among the various chemical classes of FAAH inhibitors that have been developed. mdpi.com Pharmacological inhibition of FAAH has been shown to be effective in a range of preclinical models of pain and inflammation. nih.govmdpi.com By blocking FAAH, these inhibitors prevent the hydrolysis of anandamide and other fatty acid amides like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). escholarship.orgnih.gov This elevation of endogenous NAEs enhances their natural signaling, which can counteract pathological conditions. mdpi.comnih.gov For example, the selective FAAH inhibitor URB597 has been shown to increase brain anandamide levels and reduce inflammatory responses in models of acute lung injury. escholarship.orgnih.gov

Broader Biological Mechanisms (e.g., Antiproliferative Effects, Antimicrobial Activity)

Beyond specific enzyme inhibition, nitroaryl phenylurea analogs exhibit broader biological activities, most notably antiproliferative and antimicrobial effects.

Antiproliferative Effects: Numerous studies have demonstrated the antiproliferative activity of nitroaryl urea derivatives against various human cancer cell lines. tandfonline.commdpi.comnih.gov These compounds often display activity in the lower micromolar range. tandfonline.com For instance, certain derivatives have shown considerable anticancer properties against laryngeal cancer (RK33) and rhabdomyosarcoma (TE671) cells, while being less toxic to normal human fibroblasts. tandfonline.com The antiproliferative mechanism is often linked to the inhibition of key proteins involved in cell growth and proliferation, such as kinases. tandfonline.comnih.gov Some phenylurea derivatives have demonstrated broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel, with certain compounds showing superior potency to established drugs like paclitaxel (B517696) and gefitinib (B1684475) in specific cell lines, particularly melanoma and renal cancer. mdpi.comnih.govresearchgate.net

Antiproliferative Activity of Selected Phenylurea Derivatives

| Compound Series | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Nitroaryl Urea Derivative (5d) | RK33 (Laryngeal Cancer) | 6.7 µM | tandfonline.com |

| Nitroaryl Urea Derivative (6e) | TE671 (Rhabdomyosarcoma) | 6.5 µM | tandfonline.com |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | Various (e.g., Leukemia, Breast, Colon) | 0.38 - 4.07 µM | nih.gov |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | KM12 (Colon Cancer) | 1.25 µM | mdpi.com |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | A498 (Renal Cancer) | 1.33 µM | mdpi.com |

Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents. nih.govresearchgate.net Nitro-containing compounds can exhibit a wide spectrum of activity against bacteria, fungi, and parasites. nih.gov The general mechanism involves the enzymatic reduction of the nitro group within the microbial cell. nih.govsvedbergopen.com This reduction process generates reactive intermediates, such as nitroso and superoxide (B77818) species, which are toxic to the microorganism. nih.gov These reactive species can cause cellular damage, including covalent binding to DNA, leading to cell death. nih.govsvedbergopen.com While specific studies on the antimicrobial properties of 1-(2-Methyl-3-nitrophenyl)-3-phenylurea are limited, the presence of the nitroaryl moiety suggests a potential for such activity, a characteristic seen in other nitro-containing scaffolds like nitrochromenes and nitrated pyrrolomycins. nih.govresearchgate.net

Interaction with Specific Molecular Targets and Biological Molecules

The biological effects of nitroaryl phenylureas stem from their interactions with a variety of molecular targets and biomolecules. The nitroaryl group itself is a key driver of these interactions. nih.govresearchgate.net

The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, favoring interactions with nucleophilic residues in proteins. nih.gov This property is fundamental to the inhibition of enzymes like proteases and kinases. nih.govnih.gov Beyond enzymatic targets, the nitro group can mediate interactions with other biomolecules. For example, metabolites of nitro-aromatic compounds have been shown to bind covalently to DNA, which can contribute to both therapeutic effects and potential toxicity. svedbergopen.com

Central Nervous System (CNS) Activity of Phenylurea Derivatives

The neuropharmacological profile of phenylurea and its derivatives has been an area of scientific inquiry, with studies pointing towards potential sedative-hypnotic and muscle relaxant properties. The structural characteristics of these compounds, particularly their ability to cross the blood-brain barrier, are a key determinant of their CNS activity.

Early neuropharmacological investigations into phenylurea identified it as a potent sedative-hypnotic agent. nih.gov These studies observed that the compound could induce significant motor incoordination and behavioral alterations, suggesting an impact on brain regions responsible for controlling motor function and awareness. nih.gov

More recent research has focused on synthesizing series of phenylurea derivatives and evaluating their potential as CNS agents. In one such study, derivatives were designed to have physicochemical properties, such as appropriate Log P values, that would favor crossing the blood-brain barrier. researchgate.netthescipub.comresearchgate.net Subsequent pharmacological testing of these compounds revealed that certain derivatives, particularly those containing a chloro group, exhibited moderate skeletal muscle relaxant activity. researchgate.netthescipub.comresearchgate.net The potency of these chloro-substituted derivatives was found to be greater than that of the standard drug, diazepam, in the rotarod test, an assay used to assess motor coordination in rodents. researchgate.netthescipub.com

The mechanism underlying the skeletal muscle relaxant effects of these phenylurea derivatives is thought to involve the modulation of sarcoplasmic Ca2+ concentration, which plays a crucial role in muscle contraction and relaxation. researchgate.net

While specific receptor binding affinities for this compound have not been reported, studies on structurally related diarylurea derivatives have shown interaction with CNS targets. For instance, certain diarylurea derivatives have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.gov In vitro assays, including calcium mobilization, [³⁵S]GTPγS binding, and cAMP assays, were used to characterize the activity of these compounds. nih.gov These findings suggest that the phenylurea scaffold can be a versatile platform for developing molecules that interact with various CNS receptors.

It is important to note that the CNS activity of phenylurea derivatives is highly dependent on their specific chemical structure. Substitutions on the phenyl rings can significantly alter the pharmacological properties of the compounds, including their potency, selectivity, and ability to penetrate the CNS. nih.govresearchgate.netthescipub.com

Table of Research Findings on CNS Activity of Phenylurea Derivatives

| Compound Class | Assay Type | Key Findings | Reference(s) |

| Phenylurea | Behavioral Observation (in vivo) | Potent sedative-hypnotic effects, motor incoordination. | nih.gov |

| Phenylurea Derivatives (Chloro-substituted) | Rotarod Test (in vivo) | Moderate skeletal muscle relaxant activity, more potent than diazepam. | researchgate.netthescipub.com |

| Diarylurea Derivatives | Calcium Mobilization, [³⁵S]GTPγS Binding, cAMP Assays (in vitro) | Allosteric modulation of the CB1 receptor. | nih.gov |

Molecular Probes and Sensing Applications Utilizing Urea Moieties

Design and Synthesis of Urea-Based Chemosensors

Urea (B33335) and thiourea (B124793) moieties are frequently employed as binding sites in the design of chemosensors, particularly for anions and neutral molecules. researchgate.net The hydrogen-bonding capability of the N-H protons of the urea group allows for the formation of stable complexes with various analytes. researchgate.net The design of these chemosensors often involves coupling the urea-based receptor to a signaling unit, such as a chromophore or fluorophore. researchgate.netacs.org Upon binding of the target analyte to the urea moiety, a detectable change in the optical properties of the signaling unit, such as a color change or a shift in fluorescence, is observed. researchgate.netacs.org

The synthesis of urea-based chemosensors is often straightforward, typically involving a one-step reaction between an isocyanate and an amine, both of which are often commercially available. researchgate.net For instance, a general approach to synthesizing a urea-based sensor could involve reacting a nitrophenyl isocyanate with a suitable amine attached to a signaling group. researchgate.net In the case of 1-(2-Methyl-3-nitrophenyl)-3-phenylurea, its synthesis would conceptually involve the reaction of 2-methyl-3-nitrophenyl isocyanate with aniline. While specific literature on this exact compound is limited, the synthesis of structurally similar compounds, such as those containing a 4-nitrophenyl group, has been reported. researchgate.net

The selectivity of these sensors can be tuned by modifying the electronic and steric properties of the aryl substituents on the urea core. For example, the presence of electron-withdrawing groups, like the nitro group in this compound, can enhance the acidity of the N-H protons, thereby increasing the binding affinity for anions. researchgate.net

Table 1: Examples of Urea-Based Chemosensors and Their Target Analytes

| Chemosensor Type | Target Analyte(s) | Signaling Mechanism | Reference |

|---|---|---|---|

| Bis(urea) receptor from 4,5-dimethyl-1,2-phenylenediamine and nitrophenyl isocyanate | Fluoride and acetate (B1210297) anions | Spectroscopic changes | researchgate.net |

| 1,10-Phenanthroline fluorophore-based chemosensor | Urea, thiourea, and their salts | Fluorescence titration | acs.org |

| 4-Nitrophenyl-based urea/thiourea sensors | Fluoride and carboxylate anions | Colorimetric changes | researchgate.net |

Activity-Based Probes for Enzymatic Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes covalent chemical probes to assess the functional state of enzymes within complex biological systems. nih.govmdpi.com These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag for detection or enrichment. nih.gov

While the urea group itself is not typically a reactive warhead, it can serve as a crucial recognition element within an ABP, guiding the probe to the active site of a specific enzyme or class of enzymes. The urea moiety can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's active site, thereby increasing the probe's affinity and specificity. nih.gov The design of such probes often involves incorporating the urea functionality into a scaffold that mimics the enzyme's natural substrate or a known inhibitor. nih.govyoutube.com

The development of ABPs has been instrumental in drug discovery and in understanding the roles of enzymes in various physiological and pathological processes. youtube.com For example, ABPs have been developed to target a wide range of enzyme classes, including hydrolases and proteases. mdpi.comfrontiersin.org A general strategy for creating a urea-containing ABP would involve synthesizing a molecule where the urea group is positioned to interact with the target enzyme's active site, and a reactive group is placed to form a covalent bond with a nearby catalytic residue.

Table 2: Components of Activity-Based Probes (ABPs)

| Component | Function | Example | Reference |

|---|---|---|---|

| Reactive Group (Warhead) | Covalently modifies the active site of the target enzyme. | Fluorophosphonate, Diaryl phosphonate | frontiersin.orgnih.gov |

| Recognition Element | Provides specificity by binding to the enzyme's active site. | Can include urea, substrate mimics, or inhibitor scaffolds. | nih.govyoutube.com |

| Linker | Connects the reactive group and recognition element to the reporter tag. | Alkyl chains, PEG linkers | acs.org |

| Reporter Tag | Enables detection and/or isolation of the labeled enzyme. | Fluorophores (e.g., TAMRA), Biotin | mdpi.comyoutube.com |

Radiopharmaceutical Development and Molecular Imaging Probes (e.g., PSMA, GRP-R targeting)

Urea-based structures are central to the development of a significant class of radiopharmaceuticals, particularly those targeting the prostate-specific membrane antigen (PSMA). acs.orgnih.govnih.gov PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for both diagnostic imaging and targeted radionuclide therapy. nih.gov

For instance, PSMA-617, a well-known theranostic agent, incorporates a urea-based targeting vector and can be labeled with either ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for therapy. nih.gov The development of bispecific radioligands that target both PSMA and another receptor, such as the gastrin-releasing peptide receptor (GRP-R), also utilizes urea-based PSMA inhibitors as one of the targeting arms. acs.org These dual-targeting agents have the potential to improve the imaging and treatment of heterogeneous prostate cancer. acs.org

The synthesis of these complex molecules involves multi-step procedures, often culminating in the coupling of the urea-containing targeting vector to the chelator-linker assembly, followed by radiolabeling. acs.org

Table 3: Key Urea-Based Radiopharmaceuticals and Their Components

| Radiopharmaceutical | Targeting Moiety | Chelator | Radionuclide(s) | Application | Reference |

|---|---|---|---|---|---|

| [⁶⁸Ga]Ga-PSMA-11 | Glu-urea-Lys | HBED-CC | Gallium-68 | PET Imaging of Prostate Cancer | nih.gov |

| [¹⁷⁷Lu]Lu-PSMA-617 | Urea-based inhibitor | DOTA | Lutetium-177 | Radionuclide Therapy of Prostate Cancer | nih.govnih.gov |

| Bispecific PSMA/GRP-R Ligands | Glu-ureido-Lys and BN analogue | HBED-CC | Gallium-68 | PET Imaging of Prostate Cancer | acs.org |

| PSMA-I&T | Urea-based inhibitor | DOTAGA | Gallium-68, Lutetium-177 | Theranostics for Prostate Cancer | nih.gov |

Future Perspectives in the Research of 1 2 Methyl 3 Nitrophenyl 3 Phenylurea

Emerging Synthetic Strategies for Complex Phenylurea Architectures

The synthesis of complex phenylurea derivatives is an area of continuous development, driven by the quest for more efficient, sustainable, and versatile methodologies. For a molecule like 1-(2-methyl-3-nitrophenyl)-3-phenylurea, future synthetic strategies are likely to move beyond traditional phosgene-based methods, which are hazardous. One promising avenue is the use of carbon dioxide as a C1 source, which is an environmentally benign and readily available reagent. Catalytic systems based on transition metals or organocatalysts could be developed to facilitate the direct carboxylation of amines followed by condensation with another amine to form the urea (B33335) linkage.

Another emerging area is the application of flow chemistry to the synthesis of phenylureas. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. The synthesis of this compound in a continuous flow system could be a significant step towards its efficient and safe production. Furthermore, the use of solid-supported reagents and catalysts in flow systems could simplify purification processes and allow for catalyst recycling.

Advanced Computational and Experimental Integration for Mechanistic Elucidation

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its potential applications. The integration of advanced computational modeling with experimental studies is a powerful approach to achieve this. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies for various synthetic routes. This theoretical insight can guide the design of more efficient catalysts and reaction conditions.

Experimentally, techniques such as in-situ spectroscopy (e.g., FTIR, NMR) can be used to monitor reaction progress in real-time, identify reaction intermediates, and validate the predictions from computational models. Kinetic studies, including the determination of reaction orders and activation parameters, will provide further quantitative data to build a comprehensive mechanistic picture. This synergistic approach will be invaluable for unraveling the intricate details of the chemical transformations involving this compound.

Exploration of Unconventional Reactivity and Catalysis

The unique structural features of this compound, including the presence of a nitro group and a methyl group on one of the phenyl rings, may endow it with unconventional reactivity that could be harnessed in catalysis. The urea moiety itself can act as a hydrogen bond donor, which is a key feature in many organocatalysts. Future research could explore the potential of this compound and its derivatives as catalysts for a variety of organic transformations, such as asymmetric aldol reactions, Michael additions, or Diels-Alder reactions.

Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, which would open up avenues for further functionalization and the synthesis of novel derivatives with potentially interesting catalytic properties. The exploration of its coordination chemistry with various metal centers could also lead to the discovery of new metal-based catalysts with unique reactivity profiles.

Development of Novel Molecular Probes and Sensing Technologies

Phenylurea derivatives have been investigated for their potential as molecular probes and sensors due to their ability to engage in specific non-covalent interactions, such as hydrogen bonding. The structural characteristics of this compound could be exploited for the rational design of novel sensors for anions, cations, or neutral molecules. The urea moiety can act as a binding site, and the phenyl rings can be functionalized with chromophores or fluorophores to enable optical detection of binding events.

Future research in this area could focus on designing and synthesizing derivatives of this compound that exhibit high selectivity and sensitivity for specific analytes. The integration of these molecular probes into sensing platforms, such as nanoparticles or thin films, could lead to the development of practical sensing devices for applications in environmental monitoring, medical diagnostics, and industrial process control. The photophysical properties of these new probes would need to be thoroughly characterized to understand the sensing mechanism and optimize their performance.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methyl-3-nitrophenyl)-3-phenylurea, and how can reaction conditions be optimized for purity?

Methodological Answer:

- Synthetic Routes :

- Stepwise Urea Formation : React 2-methyl-3-nitroaniline with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen, followed by reflux for 6–8 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Alternative Pathway : Use a carbodiimide-mediated coupling of 2-methyl-3-nitrophenylamine with phenylcarbamoyl chloride in dichloromethane, catalyzed by triethylamine.

- Purity Optimization :

- Purification : Recrystallize from ethanol/water (80:20) to remove unreacted amines. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Improvement : Adjust stoichiometry (1:1.2 amine:isocyanate) and employ microwave-assisted synthesis (60°C, 30 min) to reduce side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (acetonitrile:water 55:45) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 299.3 .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

- QSAR Modeling :

- Corrogate substituent effects (e.g., nitro position) with bioactivity using partial least squares regression. Validate models with leave-one-out cross-validation (R > 0.7) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?

Methodological Answer:

- Experimental Replication :

- Data Analysis :

- Mechanistic Studies :

- Probe reactive oxygen species (ROS) generation via DCFH-DA assay to distinguish between direct antimicrobial action and indirect cytotoxicity .

Q. What safety protocols are critical for handling this compound during in vitro studies?

Methodological Answer:

- PPE Requirements :

- Ventilation :

- Waste Disposal :

Q. How can reaction engineering principles improve scalability for synthesizing this compound?

Methodological Answer:

- Continuous Flow Systems :

- Process Analytical Technology (PAT) :

- Solvent Selection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.